N-(5-chloro-2-methylphenyl)-N'-methylthiourea
Overview
Description
N-(5-chloro-2-methylphenyl)-N’-methylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-N’-methylthiourea typically involves the reaction of 5-chloro-2-methylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of N-(5-chloro-2-methylphenyl)-N’-methylthiourea can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-methylphenyl)-N’-methylthiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(5-chloro-2-methylphenyl)-N’-methylthiourea can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methylphenyl)-N’-methylthiourea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: N-(5-chloro-2-methylphenyl)-N’-methylthiourea has been investigated for its potential therapeutic properties. It exhibits antimicrobial and antifungal activities, which could be harnessed for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as a stabilizer in polymer production. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-methylthiourea
- N-(5-chloro-2-methylphenyl)-N’-ethylthiourea
- N-(5-chloro-2-methylphenyl)-N’-phenylthiourea
Comparison: N-(5-chloro-2-methylphenyl)-N’-methylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the thiourea moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom and the nature of the substituent on the thiourea group can significantly influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(10)5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUWJADQSSQNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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